Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate
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Overview
Description
Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring both acetyl and fluorophenyl groups, suggests potential utility in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-2-fluorophenol and 4-fluorophenylacetic acid.
Esterification: The key step involves the esterification of 4-fluorophenylacetic acid with methanol in the presence of an acid catalyst to form the methyl ester.
Coupling Reaction: The methyl ester is then coupled with 4-acetyl-2-fluorophenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing continuous flow reactors for the esterification process to enhance efficiency and yield.
Automated Coupling Reactions: Employing automated systems for the coupling reaction to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-(4-hydroxy-2-fluorophenoxy)-2-(4-fluorophenyl)acetate: Similar structure but with a hydroxyl group instead of an acetyl group.
Methyl (2S)-2-(4-acetyl-2-chlorophenoxy)-2-(4-fluorophenyl)acetate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate is unique due to the presence of both acetyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O4/c1-10(20)12-5-8-15(14(19)9-12)23-16(17(21)22-2)11-3-6-13(18)7-4-11/h3-9,16H,1-2H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTFUNDVLCKHMD-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(C2=CC=C(C=C2)F)C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@@H](C2=CC=C(C=C2)F)C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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